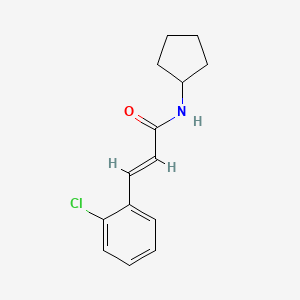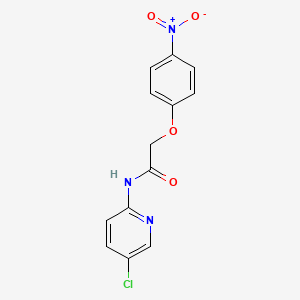
3-(2-chlorophenyl)-N-cyclopentylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-cyclopentylacrylamide, commonly known as CPAA, is a chemical compound that has been studied for its potential use in various scientific research applications. CPAA belongs to the class of acrylamide derivatives and is a white crystalline solid with a molecular formula of C16H18ClNO.
Mécanisme D'action
CPAA acts as a CB1 receptor agonist, meaning that it binds to and activates CB1 receptors in the brain and other parts of the body. This activation leads to a variety of physiological effects, including analgesia, appetite stimulation, and mood elevation. CPAA has also been shown to have anticonvulsant and neuroprotective properties, making it a potentially useful compound for the treatment of neurological disorders.
Biochemical and Physiological Effects:
CPAA has been shown to have a variety of biochemical and physiological effects, including the activation of CB1 receptors, which leads to the release of neurotransmitters such as dopamine and serotonin. CPAA has also been shown to have analgesic properties, meaning that it can reduce pain perception. In addition, CPAA has been shown to increase appetite and improve mood in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPAA in lab experiments is its high affinity for CB1 receptors, which makes it a useful tool for studying the physiological effects of CB1 receptor activation. CPAA is also relatively stable and easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using CPAA is its potential for off-target effects, as it may bind to other receptors in addition to CB1. Additionally, the use of CPAA in lab experiments requires a high level of expertise in organic chemistry and may not be accessible to all researchers.
Orientations Futures
There are several future directions for research on CPAA. One area of interest is the potential use of CPAA in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of CPAA for therapeutic use. Finally, the development of more selective CB1 receptor agonists may help to minimize the potential for off-target effects and improve the safety and efficacy of CPAA and other CB1 receptor agonists.
Méthodes De Synthèse
CPAA can be synthesized through a multi-step process that involves the reaction between 2-chlorobenzonitrile and cyclopentylmagnesium bromide, followed by acylation with acryloyl chloride. The resulting product is then purified through recrystallization to obtain CPAA in its pure form. The synthesis of CPAA requires a high level of expertise in organic chemistry and is typically carried out in a laboratory setting.
Applications De Recherche Scientifique
CPAA has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. CPAA has been shown to have a high affinity for the cannabinoid receptor CB1, which is involved in a variety of physiological processes, including pain perception, appetite regulation, and mood modulation. CPAA has also been studied for its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-cyclopentylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c15-13-8-4-1-5-11(13)9-10-14(17)16-12-6-2-3-7-12/h1,4-5,8-10,12H,2-3,6-7H2,(H,16,17)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZCPNKAOGPKAB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-5-[1-(2,4-difluorophenyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]pyrimidine](/img/structure/B5687719.png)
![(1S*,5R*)-3-[(2,4-dichlorophenoxy)acetyl]-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5687724.png)

![N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide](/img/structure/B5687745.png)
![1-(2-ethoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5687757.png)



![(3R*,4R*)-3-cyclobutyl-1-[3-(2-methoxyphenyl)propanoyl]-4-methyl-3-pyrrolidinol](/img/structure/B5687777.png)
![N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide](/img/structure/B5687783.png)

![2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687813.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5687820.png)
![6-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-methyl-1,3-benzoxazole](/img/structure/B5687823.png)